Ethyl 3,6-dichloropyridine-2-carboxylate
Overview
Description
Ethyl 3,6-dichloropyridine-2-carboxylate is a chemical compound with the molecular formula C8H7Cl2NO2 . It is related to other compounds such as Ethyl 6-chloropyridine-3-carboxylate and 5,6-Dichloropyridine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with two chlorine atoms and an ethyl ester group . The InChI code for this compound is 1S/C8H7Cl2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3
.
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 220.05 .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Ethyl 2-methyl-2,3-butadienoate, when reacted with N-tosylimines in the presence of an organic phosphine catalyst, leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process showcases a [4 + 2] annulation method with complete regioselectivity and excellent yields, illustrating the compound's role in creating highly functionalized tetrahydropyridines (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
- Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process is significant for the preparation of new N-fused heterocycle products in good to excellent yields, emphasizing the compound's utility in generating novel heterocyclic frameworks (Aseyeh Ghaedi et al., 2015).
Development of Photophysical Properties
- DIPEA-catalyzed synthesis has led to a series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. This synthesis not only demonstrates the efficiency of the process but also highlights the spectral-fluorescent properties of the synthesized compounds, linking chemical structure to photophysical properties (O. V. Ershov et al., 2019).
Catalytic Activity in Oligomerization
- The catalytic activity of ethyl 6-acetylpyridine-2-carboxylate derivatives in ethylene oligomerization has been documented. A specific Co(II) complex synthesized from ethyl 6-acetylpyridine-2-carboxylate showcased significant activity in ethylene oligomerization, providing a clear example of the compound's utility in catalytic processes (Biyun Sun, Jian-she Zhao, & Q. Gao, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
It is known that similar compounds can interact with their targets, leading to various changes at the molecular and cellular levels . The specific interactions and resulting changes caused by Ethyl 3,6-dichloropicolinate require further investigation.
Biochemical Pathways
Similar compounds have been found to influence various biological pathways The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness
Result of Action
Similar compounds have been found to induce various molecular and cellular changes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other compounds can affect how Ethyl 3,6-dichloropicolinate interacts with its targets and the resulting effects
Biochemical Analysis
Biochemical Properties
Ethyl 3,6-dichloropyridine-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. This binding can result in changes in the conformation of the enzyme, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. These interactions can affect metabolic flux and alter the levels of metabolites in the cell. The compound can also influence the activity of cofactors involved in metabolic reactions, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism .
Properties
IUPAC Name |
ethyl 3,6-dichloropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFCLGHVIXWPPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669904 | |
Record name | Ethyl 3,6-dichloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253440-88-9 | |
Record name | Ethyl 3,6-dichloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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